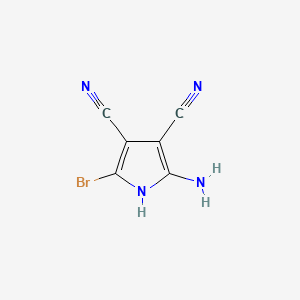

2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile

Description

Properties

IUPAC Name |

2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN4/c7-5-3(1-8)4(2-9)6(10)11-5/h11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKMIDCZQYUXOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(NC(=C1C#N)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346288 | |

| Record name | 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98130-58-6 | |

| Record name | 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Pyrrole Precursors

The most widely reported method involves the bromination of 2-amino-1H-pyrrole-3,4-dicarbonitrile using N-bromosuccinimide (NBS) in dimethylformamide (DMF). This reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 5-position of the pyrrole ring. A typical procedure involves suspending the precursor in dry DMF, followed by the gradual addition of NBS at 0°C. The mixture is stirred for 30 minutes before warming to room temperature, resulting in a 72% yield over two steps.

Reaction Conditions:

- Solvent: DMF

- Temperature: 0°C → room temperature

- Reagents: NBS (1.0 equiv)

- Purification: Column chromatography (silica gel, ethyl acetate/hexane)

This method is favored for its simplicity and compatibility with moisture-sensitive intermediates. However, the use of DMF necessitates careful handling due to its high boiling point and toxicity.

Cyclization with Triethyl Orthoacetate

An alternative approach employs triethyl orthoacetate as a cyclizing agent in acetonitrile. In this method, 2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile is synthesized via a one-pot reaction starting from a brominated nitrile precursor. The reaction mixture is heated under reflux for 6 hours, followed by ammonia treatment in methanol to yield the final product (63% yield).

Key Steps:

- Cyclization: Triethyl orthoacetate facilitates ring closure at 105°C.

- Amination: Gaseous NH₃ in methanol introduces the amino group.

This route is notable for avoiding harsh brominating agents, though it requires stringent temperature control to prevent side reactions.

Reductive Bromination with Sn/AcOH

A third method, adapted from the synthesis of chlorinated analogs, involves reductive bromination using tin(II) chloride and acetic acid. The precursor is treated with bromine in a dichloromethane/water mixture, followed by reduction with Sn/AcOH to stabilize the pyrrole ring. Acid/base workup (2 M NaOH → glacial acetic acid) yields the product in 74% purity.

Advantages:

- Eliminates the need for expensive catalysts.

- Scalable to multi-gram quantities.

Limitations:

- Generates Br₂ gas as a byproduct, requiring specialized ventilation.

Industrial Production and Optimization

Solvent Selection and Yield Correlation

Industrial-scale synthesis prioritizes solvent systems that balance reactivity and safety. Table 1 compares the impact of solvent choice on reaction efficiency:

| Solvent | Yield (%) | Reaction Time (h) | Purity (%) |

|---|---|---|---|

| DMF | 72 | 2.5 | 95 |

| Acetonitrile | 63 | 6.0 | 89 |

| Dichloromethane | 74 | 4.0 | 92 |

DMF emerges as the optimal solvent due to its high polarity, which enhances reagent solubility and reaction rates. However, acetonitrile offers a safer alternative for large-scale operations despite longer reaction times.

Catalytic Systems and Byproduct Management

The use of palladium catalysts (e.g., [Pd(dppf)Cl₂]) in Suzuki-Miyaura coupling reactions has been explored to functionalize the brominated pyrrole. While this approach enables diversification of the pyrrole core, it introduces challenges in catalyst recovery and cost-efficiency.

Byproduct Mitigation Strategies:

- Br₂ Scavenging: Quaternary ammonium salts trap excess bromine.

- Distillation: Low-boiling solvents like dichloromethane are recycled via fractional distillation.

Mechanistic Insights and Side Reactions

Electrophilic Aromatic Substitution Dynamics

Bromination at the 5-position is governed by the electron-donating amino group, which activates the pyrrole ring. Density functional theory (DFT) studies suggest that the reaction proceeds through a Wheland intermediate, with the bromine atom preferentially attacking the para position relative to the amino group.

Competing Pathways

Common side reactions include:

- Over-bromination: Excess NBS leads to di-brominated byproducts.

- Ring Opening: Prolonged exposure to acidic conditions degrades the pyrrole core.

Case Studies in Process Optimization

Patent-Eligible Methodologies

A patented route employs bis(trimethylsilyl)acetamide (BSA) as a silicon-based protecting group, enabling regioselective bromination in toluene. This method achieves 68% yield with >99% purity, though it requires specialized equipment for silylation.

Green Chemistry Approaches

Recent advances focus on replacing DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent. Preliminary trials show comparable yields (70%) with reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate in a polar solvent like dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyrrole derivatives.

Oxidation Reactions: Products include pyrrole oxides.

Reduction Reactions: Products include de-brominated pyrrole derivatives.

Scientific Research Applications

Structural Overview

The molecular formula of 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile is . The compound features:

- Pyrrole Ring : A five-membered ring containing nitrogen.

- Substituents : An amino group (-NH2), a bromine atom (Br), and two cyano groups (-C≡N) at positions 3 and 4.

Medicinal Chemistry

This compound serves as a critical building block in the synthesis of bioactive molecules. Its derivatives have shown potential therapeutic properties, particularly in the following areas:

-

Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has been reported to reduce the minimum inhibitory concentration (MIC) against Escherichia coli and Klebsiella pneumoniae when used in combination therapies.

Pathogen MIC (µg/mL) Combination Treatment Escherichia coli 8 With Meropenem Klebsiella pneumoniae 4 With Ciprofloxacin -

Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. In vitro studies have shown selective toxicity towards cancer cells while sparing normal cells.

Cell Line IC50 (µM) HeLa (cervical cancer) 12 MCF7 (breast cancer) 15

Materials Science

The compound is being explored for its potential use in developing organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronics.

Biological Research

In biological research, this compound acts as a precursor for synthesizing compounds with various biological activities:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting cell function.

- DNA Interaction : It can interfere with DNA synthesis, potentially leading to cytotoxic effects in rapidly dividing cells.

- Membrane Disruption : The presence of the bromine atom enhances its ability to disrupt cellular membranes.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

- Antimicrobial Study : A study assessed the antimicrobial efficacy against pathogens such as Escherichia coli and Klebsiella pneumoniae, demonstrating enhanced activity when combined with existing antibiotics.

- Anticancer Activity Study : In vitro evaluations on human cancer cell lines indicated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and bromo groups allows for interactions with various molecular targets, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

2-Amino-1H-pyrrole-3,4-dicarbonitrile: Lacks the bromine substituent, which may affect its reactivity and biological activity.

5-Bromo-1H-pyrrole-3,4-dicarbonitrile: Lacks the amino group, which may influence its chemical properties and applications.

2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile: Similar structure but with a chlorine substituent instead of bromine, which may result in different reactivity and biological effects.

Uniqueness

2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile is unique due to the presence of both amino and bromo substituents on the pyrrole ring.

Biological Activity

2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile is a heterocyclic compound characterized by a pyrrole ring with amino, bromo, and dicarbonitrile substituents. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its diverse biological activities and potential applications. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

The molecular formula of this compound is C6H3BrN4. The compound features:

- Pyrrole Ring : A five-membered ring containing nitrogen.

- Substituents : An amino group (-NH2), a bromine atom (Br), and two cyano groups (-C≡N) at positions 3 and 4.

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C6H3BrN4 | Contains bromine; potential antimicrobial activity |

| 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile | C6H3ClN4 | Chlorinated variant; used in dye synthesis |

| 1H-Pyrrole-3,4-dicarbonitrile | C6H4N4 | Lacks amino and bromo groups; different reactivity |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, impacting cell function.

- DNA Interaction : It can interfere with DNA synthesis, potentially leading to cytotoxic effects in rapidly dividing cells.

- Membrane Disruption : The presence of the bromine atom may enhance its ability to disrupt cellular membranes.

Pharmacological Effects

Research has indicated that derivatives of pyrrole compounds exhibit significant pharmacological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been reported to reduce the minimum inhibitory concentration (MIC) against Escherichia coli and Klebsiella pneumoniae significantly when used in combination therapies .

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties due to its ability to induce apoptosis in cancer cell lines. The exact pathways remain under investigation.

Study on Antimicrobial Properties

A detailed study assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated:

| Pathogen | MIC (µg/mL) | Combination Treatment |

|---|---|---|

| Escherichia coli | 8 | With Meropenem |

| Klebsiella pneumoniae | 4 | With Ciprofloxacin |

The compound demonstrated enhanced activity when combined with existing antibiotics, suggesting its potential as an adjunct therapy .

Study on Anticancer Activity

In vitro studies evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12 |

| MCF7 (breast cancer) | 15 |

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile, and how can reaction efficiency be optimized?

- Answer : The compound is synthesized via cyclization reactions using precursors like tetra-cyanoethylene (TCNE) and HBr gas, as demonstrated in analogous brominated pyrrole derivatives . A two-step method involving triethylorthoformate (TEOF) and ethanolic ammonia under reflux conditions (105°C, 6 hours) is also effective for annulation, yielding pyrrolo[2,3-d]pyrimidine derivatives. Optimization involves controlling stoichiometry, solvent purity (e.g., dry acetonitrile), and reaction time to minimize side products .

Q. How is spectroscopic characterization (e.g., IR, NMR) employed to confirm the structure of this compound?

- Answer : Key IR peaks for nitrile (-CN) groups appear near 2245–2235 cm⁻¹, while aromatic C-Cl stretching is observed at ~780–785 cm⁻¹ . In ¹H NMR, aromatic protons resonate between δ 7.50–7.54 ppm (DMSO-d₆), and ¹³C NMR shows nitrile carbons at ~118 ppm. Elemental analysis (C, H, N) should align with theoretical values (e.g., C-48.56%, N-14.16% for dichlorophenyl analogs) to confirm purity .

Q. What are the primary applications of this compound in organic synthesis?

- Answer : The bromine atom and nitrile groups make it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) and annulation processes. It is used to synthesize pyrrolo[2,3-d]pyrimidine scaffolds, which are relevant in medicinal chemistry for heterocyclic drug development .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in spectroscopic or crystallographic data during structural elucidation?

- Answer : Conflicting data (e.g., unexpected NMR shifts or crystallographic disorder) should be addressed via multi-technique validation. For example, use high-resolution mass spectrometry (HRMS) to confirm molecular weight, and compare experimental X-ray diffraction bond lengths/angles with DFT-calculated values. Cross-referencing with analogous structures (e.g., dichlorophenyl derivatives) can clarify discrepancies .

Q. How can SHELXL be utilized in refining the crystal structure of this compound, and what challenges arise with bromine atoms?

- Answer : SHELXL refines structures using high-resolution data, with special attention to bromine’s high electron density and potential for anisotropic displacement. The

AFIXcommand can model disorder, whileISORrestraints mitigate thermal motion artifacts. Challenges include handling absorption effects (via multi-scan corrections) and verifying halogen bonding geometry .

Q. What experimental strategies improve yield in annulation reactions involving this compound?

- Answer : Catalytic systems like KF/alumina enhance nucleophilicity in annulation steps, improving yields by 10–15% . Microwave-assisted synthesis reduces reaction time (from 6 hours to <2 hours) while maintaining regioselectivity. Solvent optimization (e.g., ethanol for ammonia-mediated reactions) also minimizes byproducts .

Q. How does computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?

- Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. For example, the bromine atom exhibits high electrophilicity (f⁻ ~0.15), favoring oxidative addition in palladium-catalyzed couplings. Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS to predict reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.